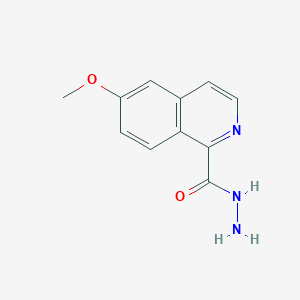![molecular formula C9H10N2O B12965388 2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B12965388.png)
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound with the molecular formula C9H10N2O. This compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including enzyme inhibition and alteration of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and ring fusion.
Pyrazolo[3,4-b]pyridines: Another class of pyrazole-fused heterocycles with distinct biological activities.
Uniqueness
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2,3-dimethyl-1H-pyrazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C9H10N2O/c1-6-7(2)10-11-4-3-8(12)5-9(6)11/h3-5,10H,1-2H3 |
Clé InChI |
FKRLZQFNCVNGKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN2C1=CC(=O)C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


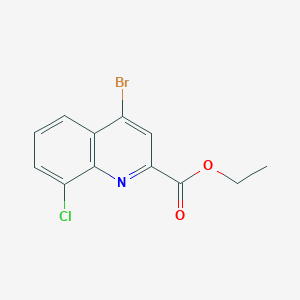
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
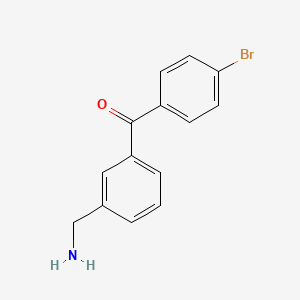
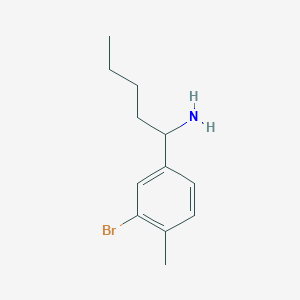
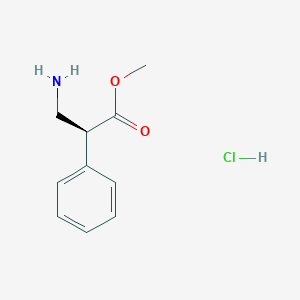



![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
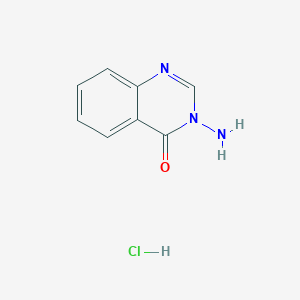
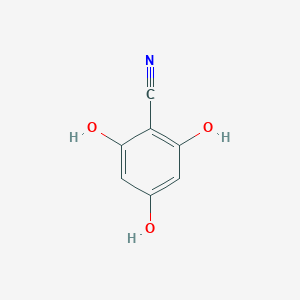
![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)
